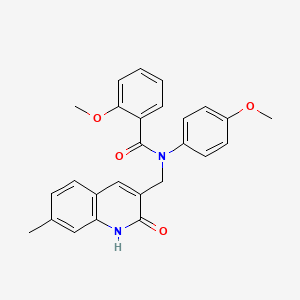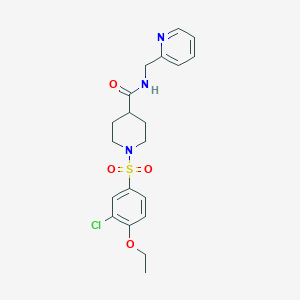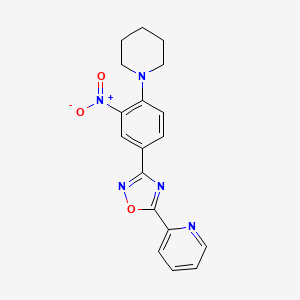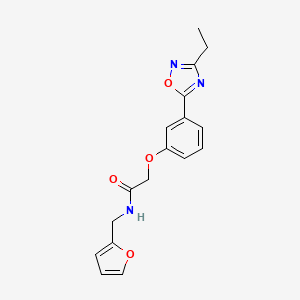
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EF-24 is a member of the chalcone family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of various cancers, including breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide exerts its biological effects through several mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activity of STAT3, a transcription factor that is involved in tumor growth and survival. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various models.
Advantages and Limitations for Lab Experiments
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. It is relatively insoluble in water, which can make it difficult to use in certain assays. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For the study of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide include the development of more potent and selective analogs, investigation of combination therapies, and the investigation of other disease models.
Synthesis Methods
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(furan-2-ylmethyl)acetamide can be synthesized using a modified Claisen-Schmidt condensation reaction. The reaction involves the condensation of 3-ethyl-5-(2-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with 2-furanmethanamine. The reaction is carried out in the presence of a base catalyst and a solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
properties
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-15-19-17(24-20-15)12-5-3-6-13(9-12)23-11-16(21)18-10-14-7-4-8-22-14/h3-9H,2,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKEKGPHIKMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

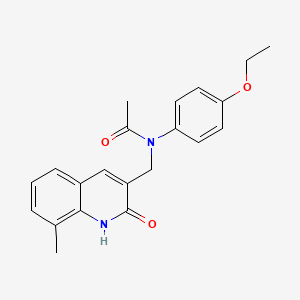
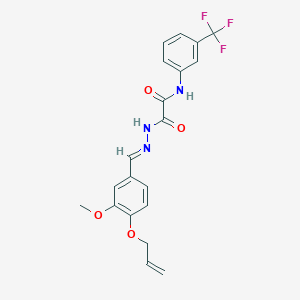
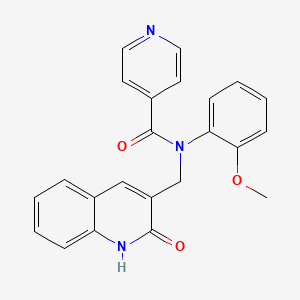
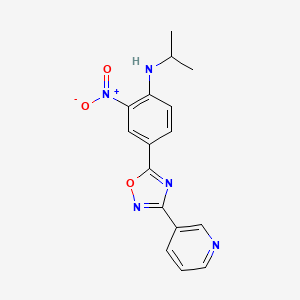
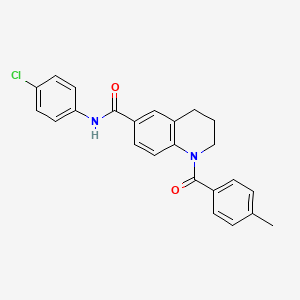
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
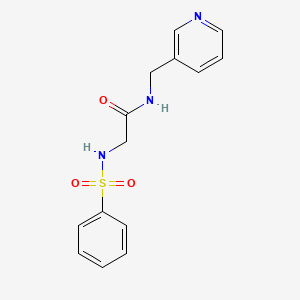
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
